4-Chloro-2-nitrobenzyl alcohol

Catalog No.
S1539881
CAS No.
22996-18-5
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitrobenzyl alcohol

CAS Number

22996-18-5

Product Name

4-Chloro-2-nitrobenzyl alcohol

IUPAC Name

(4-chloro-2-nitrophenyl)methanol

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2

InChI Key

OAHGNOHGHOTZQU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CO

Synonyms

p-Chloro-o-nitrobenzyl alcohol

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CO

4-Chloro-2-nitrobenzyl alcohol is an organic compound with the molecular formula C7_7H6_6ClNO3_3 and a molecular weight of 189.58 g/mol. It features a benzyl alcohol structure with a chlorine atom at the para position and a nitro group at the meta position of the benzene ring. This compound is known for its reactivity due to the presence of both the hydroxyl and nitro functional groups, making it a versatile intermediate in organic synthesis and pharmaceuticals .

4-Chloro-2-nitrobenzyl alcohol can undergo various chemical transformations:

  • Oxidation: It can be oxidized to form 4-chloro-2-nitrobenzaldehyde when treated with oxidizing agents such as pyridinium chlorochromate in dichloromethane .
  • Nucleophilic Substitution: The compound acts as a reactive nucleophile, participating in substitution reactions with electrophiles .
  • Hydrolysis: It exhibits slow reactions with water, leading to the formation of corresponding acids .

Several methods have been developed for the synthesis of 4-chloro-2-nitrobenzyl alcohol:

  • Nitration: Starting from chlorobenzene, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Reduction: The nitro group can be reduced to an amine followed by subsequent reactions to yield the alcohol.
  • Direct Hydroxylation: Chlorobenzene can also be hydroxylated directly under specific conditions using reagents like sodium hydroxide .

4-Chloro-2-nitrobenzyl alcohol finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Research: The compound is used in laboratory settings for studying reaction mechanisms due to its unique functional groups.
  • Material Science: Its derivatives are explored in developing new materials with specific properties .

Several compounds share structural similarities with 4-chloro-2-nitrobenzyl alcohol, including:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-nitrobenzyl alcoholChlorine at ortho positionDifferent positioning of functional groups
Benzyl alcoholLacks halogen and nitro groupsSimpler structure without additional reactivity
4-Nitrobenzyl alcoholOnly contains nitro groupNo halogen substituent

4-Chloro-2-nitrobenzyl alcohol is unique due to its combination of both halogen and nitro groups, which enhances its reactivity and potential applications in organic synthesis compared to its analogs .

XLogP3

1.8

Other CAS

22996-18-5

Wikipedia

4-Chloro-2-nitrobenzyl alcohol

Dates

Last modified: 08-15-2023

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